molecular formula C10H16O4 B12885029 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid CAS No. 6266-61-1

4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid

Cat. No.: B12885029
CAS No.: 6266-61-1
M. Wt: 200.23 g/mol
InChI Key: FVWCTLKSICLGOZ-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a dimethyl group and a butanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid typically involves the reaction of 2,2-dimethyl-3-hydroxybutanoic acid with tetrahydrofuran in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)pentanoic acid
  • 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)hexanoic acid
  • 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)heptanoic acid

Uniqueness

4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring and dimethyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

6266-61-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-(2,2-dimethyl-5-oxooxolan-3-yl)butanoic acid

InChI

InChI=1S/C10H16O4/c1-10(2)7(6-9(13)14-10)4-3-5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

FVWCTLKSICLGOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)CCCC(=O)O)C

Origin of Product

United States

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